4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Description
This compound is a structurally complex molecule featuring a dihydropyridazinone core substituted with a thiophen-2-yl group at position 2. The dihydropyridazinone moiety is linked via a butanamide chain to a 4-isopropylphenyl group. The thiophene and isopropylphenyl substituents likely enhance lipophilicity and target binding, while the dihydropyridazinone core may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZOXUBJAJWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.4 g/mol. The structure features a pyridazine ring fused with a thiophene moiety, which is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2034613-52-8 |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit moderate antimicrobial activity . For instance, similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also interact with bacterial cell membranes or specific enzymatic pathways crucial for microbial survival .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Receptors : It could act as a ligand for various receptors, modulating their activity and influencing cellular responses .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, showing promising results for the compound in inhibiting bacterial growth .
- Anticancer Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of the target compound, it is compared to three analogs with overlapping structural features. These comparisons highlight differences in substituents, synthetic pathways, and inferred pharmacological profiles.
Table 1: Structural and Functional Comparison
Structural Variations and Implications
- Core Heterocycles: The target compound’s dihydropyridazinone core distinguishes it from pyrimidinone (Compound 7a-c) or simple amide (Compound 17) analogs. Dihydropyridazinones are known for their electron-deficient nature, which may enhance interactions with ATP-binding pockets in kinases .
- The sulfonamide analog replaces the butanamide linker with a sulfonamide group, which could improve aqueous solubility but reduce membrane permeability .
- Synthetic Accessibility: Compound 17’s high yield (90%) via HOBt/TBTU coupling contrasts with the target compound’s unreported synthesis, suggesting that the dihydropyridazinone core may introduce complexity or lower yields .
Pharmacological Predictions
- Kinase Inhibition: The dihydropyridazinone core in the target compound is structurally similar to known kinase inhibitors (e.g., imatinib analogs), whereas Compound 17’s simpler scaffold may limit such activity .
- Metabolic Stability : The trifluoromethyl group in Compound 17 is associated with enhanced metabolic stability in pharmaceuticals, whereas the target compound’s isopropyl group may confer slower hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
